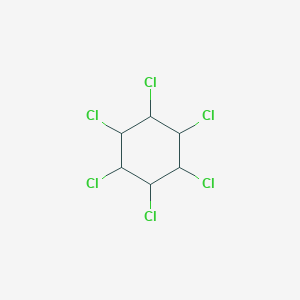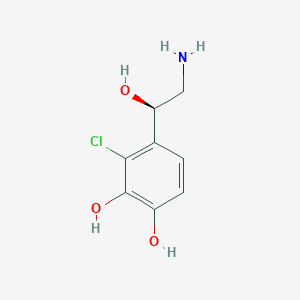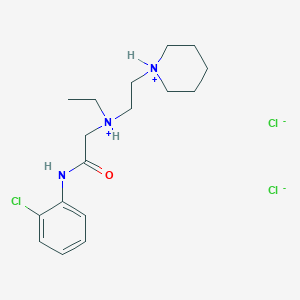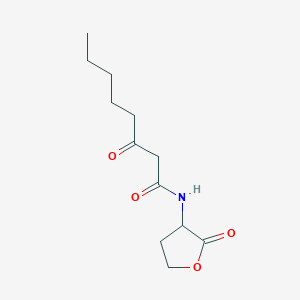
3-(2-Methylbutyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylbutyl)pyridine, also known as isoamylpyridine, is a naturally occurring compound found in various plants and foods, including coffee, tea, and tobacco. It is a type of pyridine alkaloid that is responsible for the distinct flavor and aroma of these substances. In recent years, this compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
作用機序
The mechanism of action of 3-(2-Methylbutyl)pyridine is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of neurotransmitters and the inhibition of enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can exert various biochemical and physiological effects on the body. For example, it has been found to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, it has been found to possess antimicrobial properties, which can inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 3-(2-Methylbutyl)pyridine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, its availability in various plants and foods makes it easily accessible. However, one of the limitations of using this compound in lab experiments is its variability in concentration and composition, which can affect the reproducibility of results.
将来の方向性
There are various future directions for the research on 3-(2-Methylbutyl)pyridine. One potential direction is the development of new drugs based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another potential direction is the use of this compound as a natural pesticide in agriculture. Additionally, further research is needed to elucidate its mechanism of action and its potential applications in other fields, such as cosmetics and perfumes.
Conclusion
In conclusion, this compound is a naturally occurring compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
合成法
3-(2-Methylbutyl)pyridine can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of pyridine with isoamyl alcohol in the presence of a catalyst, such as zinc chloride or aluminum chloride. Microbial fermentation, on the other hand, involves the use of microorganisms, such as bacteria or fungi, to convert precursors into this compound.
科学的研究の応用
3-(2-Methylbutyl)pyridine has shown potential applications in various scientific fields, including medicine, agriculture, and food industry. In medicine, it has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, it has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In the food industry, it is used as a flavoring agent in various products, such as coffee and tea.
特性
IUPAC Name |
3-(2-methylbutyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9(2)7-10-5-4-6-11-8-10/h4-6,8-9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPEJMGBGUFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
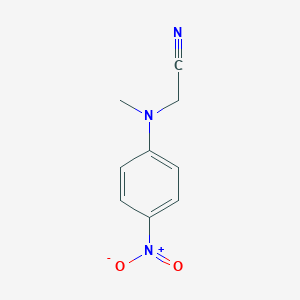
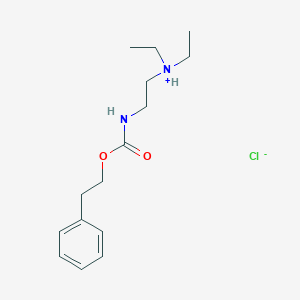
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)

